molecular formula C26H25ClN2O3 B11040613 [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](2-methyl-3-nitrophenyl)methanone

[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](2-methyl-3-nitrophenyl)methanone

Cat. No.: B11040613
M. Wt: 448.9 g/mol
InChI Key: VSOUXYOKANTCDL-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines a quinoline derivative with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions, followed by nitration of the resulting product to introduce the nitrophenyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts such as aluminum chloride can enhance the efficiency of the condensation reaction, while nitration can be achieved using a mixture of nitric acid and sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to understand the compound’s interactions with biological macromolecules .

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of both quinoline and nitrophenyl groups contributes to its biological activity .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its combination of a quinoline core with a nitrophenyl group, providing a versatile scaffold for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C26H25ClN2O3/c1-17-20(8-7-11-22(17)29(31)32)24(30)28-23-10-6-5-9-21(23)26(4,16-25(28,2)3)18-12-14-19(27)15-13-18/h5-15H,16H2,1-4H3

InChI Key

VSOUXYOKANTCDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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